Hydrogen Bond Donor/Acceptor Profile: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. 5-Methyl-1H-pyrrole-2-carbaldehyde
1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde possesses zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2), compared to the deprotected analog 5-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-79-6), which has one HBD (the pyrrole N–H) and one HBA (the aldehyde oxygen) [1]. This HBD count reduction directly influences the compound's capacity for intermolecular hydrogen bonding, which is a key determinant of passive membrane permeability and solubility in non-aqueous media [1].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 5-Methyl-1H-pyrrole-2-carbaldehyde: HBD = 1 |
| Quantified Difference | Reduction of 1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) based on 2D molecular structure |
Why This Matters
Zero HBD count indicates reduced capacity for intermolecular hydrogen bonding, which correlates with enhanced passive membrane permeability and improved solubility in non-polar solvents—critical for applications requiring blood-brain barrier penetration or formulation in lipophilic matrices.
- [1] PubChem. (2026). Compound Summary: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, CID 45083721. National Center for Biotechnology Information. View Source
